Boc-l-lys(dde)-oh dcha
Description
Fundamental Principles of Chemoselectivity and Orthogonal Protection in Organic Synthesis
At the heart of modern synthetic chemistry are the concepts of chemoselectivity and orthogonal protection. Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of other, similar functional groups. This is crucial in multifunctional molecules like amino acids, where the α-amino group, the carboxylic acid group, and any side-chain functionalities must be selectively manipulated.
Orthogonal protection takes this principle a step further. It involves the use of multiple protecting groups in a single molecule, each of which can be removed under a specific set of conditions without affecting the others. peptide.comiris-biotech.de This allows for the sequential deprotection and modification of different parts of a molecule, a strategy that is indispensable in the stepwise assembly of peptides and other complex structures. A well-designed orthogonal protection scheme is akin to a molecular-level blueprint, guiding the synthesis with precision and minimizing the formation of unwanted byproducts.
Historical Development and Evolution of Protecting Group Strategies in Peptide Chemistry
The field of peptide chemistry has been revolutionized by the evolution of protecting group strategies. Early efforts in peptide synthesis were hampered by the lack of effective and selectively removable protecting groups. A significant breakthrough came with the introduction of the benzyloxycarbonyl (Cbz) group by Max Bergmann and Leonidas Zervas in 1932, which could be removed by catalytic hydrogenolysis.
The advent of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield in the early 1960s, for which he was awarded the Nobel Prize in Chemistry in 1984, created a demand for new protecting groups compatible with this technique. scbt.com This led to the development of the tert-butyloxycarbonyl (Boc) group, which is labile to acid. The Boc/Bzl (benzyl) protection strategy became a workhorse in SPPS for many years. scbt.com
A further major advancement was the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group by Louis A. Carpino in the 1970s. The Fmoc group is base-labile, offering an orthogonal protection scheme to the acid-labile side-chain protecting groups, a combination that has become the dominant strategy in modern SPPS. peptide.com The development of specialized protecting groups for the side chains of trifunctional amino acids, such as the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, represents the continued refinement of these strategies, allowing for even more complex synthetic manipulations. bldpharm.com
Overview of Lysine (B10760008) Derivatives as Building Blocks in Complex Molecular Architectures
Lysine, with its primary amino group on the side chain, is a particularly versatile amino acid for constructing complex molecular architectures. iris-biotech.de This additional reactive site allows for the introduction of branching points, the attachment of labels or other functional moieties, and the creation of unique topological structures. iris-biotech.dewikipedia.org
The differential protection of the α-amino and ε-amino groups of lysine is key to unlocking its synthetic potential. By employing an orthogonal protection strategy, chemists can selectively deprotect and react one amino group while the other remains protected. This has been instrumental in the synthesis of a wide array of complex molecules, including:
Branched and Dendritic Peptides: Lysine derivatives are fundamental to the synthesis of dendrimers, which are highly branched, tree-like molecules with a well-defined structure. youtube.com These have applications in drug delivery, gene therapy, and as scaffolds for multivalent displays. The use of orthogonally protected lysine residues allows for the controlled, generational growth of these dendritic structures. sigmaaldrich.comfiveable.me
Cyclic Peptides: The side chain of lysine can be used as an anchor point for cyclization, a strategy often employed to improve the stability and biological activity of peptides.
Conjugated Peptides: The ε-amino group of lysine provides a convenient handle for the attachment of various molecules, such as fluorescent dyes, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains, to create peptide conjugates with tailored properties.
The compound Boc-L-Lys(Dde)-OH DCHA is a prime example of a lysine derivative designed for such sophisticated applications. The Boc group on the α-amino group and the Dde group on the ε-amino group provide an orthogonal protection scheme. The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while the Dde group is cleaved using hydrazine (B178648). bldpharm.comiris-biotech.denih.gov This allows for the selective modification of the lysine side chain while the peptide backbone remains protected, or vice-versa, opening up a vast array of possibilities for creating complex and functional molecules.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-alpha-t-Butyloxycarbonyl-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine dicyclohexylamine (B1670486) salt | |
| CAS Number | 444795-66-8 | iris-biotech.de |
| Molecular Formula | C33H57N3O6 | bldpharm.com |
| Molecular Weight | 591.8 g/mol | bldpharm.com |
| Appearance | White to off-white powder | |
| Purity | ≥98% | |
| Storage Temperature | 2-8°C | iris-biotech.de |
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-alpha-t-Butyloxycarbonyl-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine dicyclohexylamine salt |
| Boc | tert-Butyloxycarbonyl |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |
| DCHA | Dicyclohexylamine |
| Cbz | Benzyloxycarbonyl |
| Bzl | Benzyl |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| TFA | Trifluoroacetic acid |
| PEG | Polyethylene glycol |
| Z-L-Lys(Boc)-OH DCHA | N-alpha-Benzyloxycarbonyl-N-epsilon-tert-butyloxycarbonyl-L-lysine dicyclohexylamine salt |
| Boc-Lys(Boc)-OH DCHA | N-alpha,N-epsilon-di-tert-butyloxycarbonyl-L-lysine dicyclohexylammonium (B1228976) salt |
| Boc-Lys(Aloc)-OH DCHA | N-alpha-tert-Butyloxycarbonyl-N-epsilon-allyloxycarbonyl-L-lysine dicyclohexylamine salt |
Structure
2D Structure
Properties
Molecular Formula |
C33H57N3O6 |
|---|---|
Molecular Weight |
591.8 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C21H34N2O6.C12H23N/c1-13(17-15(24)11-21(5,6)12-16(17)25)22-10-8-7-9-14(18(26)27)23-19(28)29-20(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h14,24H,7-12H2,1-6H3,(H,23,28)(H,26,27);11-13H,1-10H2/t14-;/m0./s1 |
InChI Key |
MKNHYUNWTCHWPY-UQKRIMTDSA-N |
Isomeric SMILES |
CC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Synthesis and Chemical Derivatization Pathways of Boc L Lys Dde Oh·dcha
Preparative Strategies for Boc-L-Lys(Dde)-OH·DCHA Precursors
The synthesis of Boc-L-Lys(Dde)-OH·DCHA involves a multi-step process that requires the sequential and selective protection of the two amino groups of L-lysine, followed by the formation of the DCHA salt.
N-alpha Protection Methodologies for L-Lysine Utilizing the tert-Butyloxycarbonyl (Boc) Group
The introduction of the Boc protecting group onto the α-amino group of L-lysine is a fundamental step in many peptide synthesis strategies. medchemexpress.com This protection is typically achieved by reacting L-lysine hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent system, often a mixture of dioxane and water, in the presence of a base like sodium bicarbonate. rsc.org The reaction proceeds via nucleophilic attack of the α-amino group on one of the carbonyl carbons of Boc₂O. The Boc group is favored for its stability under a wide range of conditions and its facile removal with moderate acids, such as trifluoroacetic acid (TFA). peptide.comslideshare.net
A common one-pot method for synthesizing Nα-Boc protected amino acids involves the use of a copper(II) complex of the amino acid. For instance, a copper(II) complex of Nε-tert-butoxycarbonyl-L-lysine can be prepared and subsequently reacted to introduce the Nα-protecting group. pharm.or.jp This approach can offer high yields and purity.
Table 1: Comparison of N-alpha Protection Methods for L-Lysine
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Direct Bocylation | L-Lysine·HCl, Boc₂O, NaHCO₃, Dioxane/Water | ~80-90% | Simple, high yielding | Requires careful pH control |
| Copper Complex Method | [Lys(Boc)]₂Cu, Z-ONSu or Fmoc-OSu | ~81-90% | High purity, one-pot potential | Involves heavy metal, additional steps for complex formation and decomplexation |
N-epsilon Protection Methodologies for L-Lysine Employing the 4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene (Dde) Moiety
The Dde group is an essential protecting group for the ε-amino function of lysine (B10760008), offering orthogonality to the commonly used Fmoc and Boc protections. The Dde group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (TFA). sigmaaldrich.comsigmaaldrich.com Its removal is typically achieved with a dilute solution of hydrazine (B178648) in DMF. sigmaaldrich.comsigmaaldrich.com This selective deprotection allows for site-specific modifications of the lysine side chain, such as branching, cyclization, or the attachment of labels. sigmaaldrich.comed.ac.uk
However, a potential side reaction is the migration of the Dde group from one lysine residue to an unprotected lysine side chain, which can be accelerated by piperidine. nih.gov This issue can often be mitigated by using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal or by employing the improved ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protecting group. sigmaaldrich.comnih.gov
Formation of the Dicyclohexylamine (B1670486) (DCHA) Salt for Enhanced Stability and Handling
Many protected amino acids, including Boc-L-Lys(Dde)-OH, are often isolated and stored as their dicyclohexylamine (DCHA) salts. bachem.comsigmaaldrich.com DCHA is a secondary amine that forms a stable, crystalline salt with the free carboxylic acid of the protected amino acid. oecd.orgwikipedia.org This salt formation is advantageous as it often improves the handling characteristics of the compound, which might otherwise be an oil or an amorphous solid, and can enhance its long-term stability. bachem.com The DCHA salt can be readily converted back to the free acid prior to its use in peptide synthesis by treatment with an acid, such as phosphoric acid, followed by extraction. bachem.com
Methodologies for Integrating Boc-L-Lys(Dde)-OH·DCHA into Growing Peptide Chains
The primary application of Boc-L-Lys(Dde)-OH·DCHA is in the synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) Incorporation Techniques
In SPPS, the C-terminal amino acid is attached to a solid support (resin), and the peptide chain is elongated by the sequential addition of protected amino acids. Before coupling, the DCHA salt of Boc-L-Lys(Dde)-OH must be converted to the free acid. bachem.com The free acid is then activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma), to form an active ester that readily reacts with the free N-terminal amine of the resin-bound peptide.
While Boc-L-Lys(Dde)-OH·DCHA has a Boc group at the N-alpha position, its primary utility is realized in the context of the Fmoc/tBu orthogonal synthesis strategy. nih.govnih.govescholarship.org In a typical Fmoc/tBu strategy, the growing peptide chain has a temporary Fmoc protecting group on the N-terminus and acid-labile tert-butyl (tBu) based protecting groups on the amino acid side chains.
The incorporation of a lysine derivative with orthogonal side-chain protection, such as Fmoc-Lys(Dde)-OH, is more common in standard Fmoc/tBu SPPS. peptide.comsigmaaldrich.com The Dde group provides a third level of orthogonality, allowing for selective deprotection of the lysine side chain while the N-terminal Fmoc and other side-chain protecting groups remain intact. sigmaaldrich.com This enables the synthesis of complex peptide structures, including branched peptides, cyclic peptides, and peptides conjugated to other molecules at a specific lysine residue. sigmaaldrich.comed.ac.uk For instance, after the peptide backbone is assembled, the Dde group can be selectively removed with hydrazine, and the now-free ε-amino group can be reacted with a desired molecule before the final cleavage of the peptide from the resin and removal of the remaining side-chain protecting groups with TFA. sigmaaldrich.comsigmaaldrich.com
Application within Boc/Bzl Semi-Orthogonal Strategy Contexts
The classical Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in peptide synthesis relies on the use of the acid-labile Boc group for temporary protection of the α-amino group and more acid-stable, yet hydrogenolysis-sensitive, benzyl-type protecting groups for semi-permanent side-chain protection. seplite.com The final deprotection and cleavage from the resin in this strategy often involves strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). seplite.com
The integration of Boc-L-Lys(Dde)-OH·DCHA into this framework introduces a higher level of orthogonality. The Dde group is stable to the acidic conditions used to remove the Boc group (e.g., trifluoroacetic acid - TFA) and the strong acids used for final cleavage. sigmaaldrich.comsigmaaldrich.com Its key feature is its selective lability towards mild hydrazine treatment. sigmaaldrich.compeptide.com This three-dimensional protecting group scheme (Boc/Bzl/Dde) allows for site-specific modification of the lysine side-chain while the peptide is still fully protected and anchored to a solid support or maintained in solution.
This semi-orthogonal approach is invaluable for synthesizing complex peptides, such as:
Branched or cyclic peptides: The ε-amino group of lysine can be deprotected selectively to allow for the synthesis of a second peptide chain or for intramolecular cyclization with the N-terminus or a side-chain carboxyl group. sigmaaldrich.com
Labeled peptides: A fluorescent dye, biotin (B1667282) tag, or other reporter molecule can be attached to the lysine side-chain after Dde removal. iris-biotech.de
Post-translationally modified peptide analogues: The ε-amino group can be modified to mimic natural modifications like ubiquitination or acetylation.
In this context, the synthesis proceeds by elongating the peptide chain using standard Boc chemistry. When the specific lysine residue is introduced as Boc-L-Lys(Dde)-OH, its side-chain remains protected until a specific modification is desired. At that stage, the Dde group is removed, and the desired moiety is coupled to the newly freed ε-amino group before peptide synthesis continues or the final product is cleaved and deprotected. sigmaaldrich.com
Selective Deprotection Strategies for Boc-L-Lys(Dde)-OH·DCHA Functionalities
The strategic utility of Boc-L-Lys(Dde)-OH·DCHA hinges on the ability to selectively remove each of its protecting groups without affecting the others. This orthogonality is fundamental to its application in advanced peptide synthesis.
N-alpha Boc Deprotection Mechanisms and Optimized Conditions
The N-α-Boc group is a temporary protecting group designed for removal under moderately acidic conditions, to which the Dde and Bzl groups are stable. seplite.com
Mechanism: The deprotection proceeds via an acid-catalyzed elimination mechanism (E1).
Protonation: The carbonyl oxygen of the Boc carbamate (B1207046) is protonated by a strong acid, typically trifluoroacetic acid (TFA). commonorganicchemistry.comjk-sci.com
Cation Formation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.com
Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas and the free α-amine of the amino acid. commonorganicchemistry.comjk-sci.com
Amine Salt Formation: Under the acidic conditions, the newly liberated amine is protonated, typically forming a TFA salt, which is then neutralized in situ before the next coupling step. commonorganicchemistry.com
Optimized Conditions: Standard conditions involve treating the peptide with a solution of 20-50% TFA in a solvent like dichloromethane (B109758) (DCM). seplite.com However, the highly reactive tert-butyl cation generated during cleavage can lead to side reactions, such as the alkylation of nucleophilic side chains like those of tryptophan or methionine. total-synthesis.com To prevent this, "scavengers" are added to the cleavage cocktail to trap the cation.
| Condition | Reagent/Parameter | Purpose |
| Acid | Trifluoroacetic Acid (TFA) | Primary reagent for Boc cleavage. jk-sci.com |
| Concentration | 20-50% in DCM | Effective range for rapid deprotection without affecting more stable groups. seplite.com |
| Solvent | Dichloromethane (DCM) | Common solvent for TFA cleavage. jk-sci.com |
| Scavengers | Anisole, Thiophenol, Cresol, Triisopropylsilane (TIS) | To trap the tert-butyl cation and prevent side reactions. total-synthesis.comsigmaaldrich.com |
| Temperature | Room Temperature | The reaction is typically fast at ambient temperatures. |
N-epsilon Dde Deprotection Mechanisms and Optimized Conditions
The N-ε-Dde group is an orthogonal protecting group that is stable to the acidic and basic conditions commonly used in peptide synthesis but is selectively cleaved by hydrazine. sigmaaldrich.compeptide.com This allows for the unmasking of the lysine side-chain at any desired point in the synthesis.
Mechanism: The cleavage mechanism involves a nucleophilic attack by hydrazine on the Dde group, followed by a cyclization reaction that releases the free amine. The reaction product is a chromophoric indazole derivative, which allows the deprotection to be monitored spectrophotometrically. sigmaaldrich.com
The most common method for Dde removal is treatment with a dilute solution of hydrazine in an organic solvent.
Optimized Protocols: The efficiency of Dde removal can be influenced by hydrazine concentration, reaction time, and the number of treatments. While standard protocols exist, optimization may be necessary depending on the peptide sequence and steric hindrance around the Dde group. biotage.com
| Parameter | Recommended Condition | Notes | Citation |
| Reagent | Hydrazine monohydrate | The active nucleophile for cleavage. | sigmaaldrich.compeptide.com |
| Concentration | 2-4% in DMF | A 2% solution is standard. Higher concentrations (up to 10%) may be needed for difficult removals but increase the risk of side reactions. | sigmaaldrich.compeptide.combiotage.com |
| Solvent | N,N-Dimethylformamide (DMF) | Common solvent for this reaction. | sigmaaldrich.compeptide.com |
| Reaction Time | 3-10 minutes per treatment | Short reaction times are typically sufficient. | peptide.comresearchgate.net |
| Treatments | 2-3 cycles | Multiple short treatments are more effective than a single long one. | sigmaaldrich.com |
| Mixing | Gentle shaking or oscillating mixing | Ensures efficient contact between the reagent and the resin-bound peptide. | biotage.com |
Caution: As hydrazine can also remove the Fmoc group, the N-terminus should be protected with a Boc group if Dde removal is performed during an Fmoc-based synthesis. sigmaaldrich.compeptide.com In the context of a Boc/Bzl strategy, this is not a concern.
While hydrazine is effective, its potential to cause side reactions or its incompatibility with certain functionalities has prompted the search for alternatives.
Hydroxylamine (B1172632): A solution of hydroxylamine hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) has been shown to selectively remove Dde groups, even in the presence of Fmoc groups. peptide.compeptide.com This provides true orthogonality between Dde and Fmoc protection schemes. The conditions are typically 1.3 equivalents of hydroxylamine hydrochloride and 1 equivalent of imidazole in NMP for 30-60 minutes. peptide.com
Aqueous Hydrazine Buffer: For solution-phase deprotection after peptide assembly, cleavage can be achieved with an aqueous hydrazine solution in a phosphate (B84403) buffer at a near-neutral pH (e.g., pH 7.5). nih.gov
The development of these alternative methods enhances the versatility of the Dde protecting group, allowing its integration into a wider array of complex synthetic strategies.
Orthogonality and Selectivity Considerations in Sequential Deprotection Steps
The strategic use of Boc-L-Lys(Dde)-OH·DCHA in chemical synthesis, particularly in the assembly of complex peptides or derivatized molecules, hinges on the principle of orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of others, enabling site-specific modifications. The Boc (tert-butyloxycarbonyl) group on the α-amino group and the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group on the ε-amino group of the lysine side chain are designed to be cleaved under distinct conditions. The Boc group is labile to strong acids like trifluoroacetic acid (TFA), while the Dde group is selectively removed by hydrazine. sigmaaldrich.compeptide.com This orthogonality is crucial for sequential deprotection and subsequent derivatization steps.
However, the successful application of this strategy is not without its challenges. The stability of the Dde group can be compromised under certain conditions, leading to premature deprotection or migration, which can significantly impact the purity and yield of the final product.
Strategies to Mitigate Dde Migration and Premature De-protection
A primary concern associated with the use of the Dde protecting group is its potential for migration. nih.gov This phenomenon is particularly observed during the removal of an adjacent Fmoc (9-fluorenylmethyloxycarbonyl) group, a common scenario in solid-phase peptide synthesis (SPPS). The basic conditions required for Fmoc removal, typically using piperidine, can create an environment where the Dde group can transfer from the ε-amino group of one lysine residue to a free α-amino or ε-amino group of another. nih.govkohan.com.twcapes.gov.br This intramolecular or intermolecular migration leads to a scrambling of the protecting group and the formation of undesired side products. nih.gov
Several strategies have been developed to address this issue:
Use of Milder Bases for Fmoc Removal: To minimize the risk of Dde migration, alternative and milder basic conditions for Fmoc deprotection have been explored. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations (e.g., 2%) for short reaction times has been shown to effectively remove the Fmoc group while reducing the incidence of Dde migration. nih.govcapes.gov.br
Employing Sterically Hindered Dde Analogs: The development of the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group has provided a more robust alternative to Dde. peptide.comiris-biotech.de The increased steric bulk of the ivDde group significantly reduces its susceptibility to migration under the basic conditions of Fmoc deprotection. iris-biotech.de While ivDde is more stable, its removal may require harsher conditions, such as higher concentrations of hydrazine. sigmaaldrich.com
Alternative Deprotection Cocktails for Dde Removal: While 2% hydrazine in dimethylformamide (DMF) is the standard reagent for Dde removal, research has identified alternative conditions that can offer greater selectivity, especially in the presence of other sensitive groups. sigmaaldrich.compeptide.compeptide.com A solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) has been demonstrated to selectively cleave the Dde group even in the presence of the base-labile Fmoc group, thus offering a higher degree of orthogonality. peptide.compeptide.com
N-Terminal Boc Protection: When performing Dde deprotection with hydrazine, it is crucial to have the N-terminal amino group protected with a group that is stable to these conditions, such as the Boc group. This is because hydrazine can also remove the Fmoc group. sigmaaldrich.compeptide.com The use of Boc-L-Lys(Dde)-OH·DCHA inherently provides this N-terminal protection.
A comparative overview of strategies to mitigate Dde migration is presented in the table below.
| Strategy | Description | Advantages | Disadvantages |
| Milder Base for Fmoc Removal (e.g., DBU) | Utilizing a less harsh base for the removal of an adjacent Fmoc group. nih.govcapes.gov.br | Reduces the likelihood of Dde migration. | May require optimization of reaction times and conditions. |
| Use of ivDde Protecting Group | Employing a sterically hindered analog of Dde. peptide.comiris-biotech.de | Significantly more stable to premature removal and migration. iris-biotech.de | May require harsher conditions for its own removal. sigmaaldrich.com |
| Alternative Dde Deprotection Reagents | Using reagents like hydroxylamine hydrochloride/imidazole in NMP. peptide.compeptide.com | Offers higher selectivity and orthogonality, especially in the presence of Fmoc. peptide.com | May not be as universally applied as the standard hydrazine method. |
| N-Terminal Boc Protection | Ensuring the N-terminus is protected with a Boc group during Dde removal. sigmaaldrich.compeptide.com | Prevents unwanted reactions at the N-terminus. | A standard and necessary precaution in this chemical strategy. |
Evaluation of Reaction Byproducts and Their Management
The deprotection of the Dde group, while generally efficient, results in the formation of specific byproducts that must be managed to ensure the purity of the final product. The primary byproduct of Dde removal with hydrazine is a chromophoric indazole derivative. sigmaaldrich.com
The formation of this indazole byproduct can be advantageous for reaction monitoring. Its strong UV absorbance allows for the spectrophotometric monitoring of the deprotection reaction, providing a real-time indication of its completion. sigmaaldrich.compeptide.com
However, the presence of this and other potential byproducts necessitates effective purification strategies. Standard chromatographic techniques, such as high-performance liquid chromatography (HPLC), are typically employed to separate the desired deprotected product from any remaining starting material, the indazole byproduct, and any products resulting from Dde migration or premature deprotection. pharm.or.jp
The management of byproducts can be summarized in the following points:
Monitoring: The chromophoric nature of the indazole byproduct allows for straightforward reaction monitoring by UV spectroscopy. sigmaaldrich.compeptide.com
Purification: Post-reaction workup and purification, primarily through chromatography, are essential to remove the indazole byproduct and any other impurities.
Minimization through Optimized Conditions: The most effective management strategy is the minimization of byproduct formation in the first place. This is achieved by carefully selecting the deprotection conditions, such as the concentration of hydrazine and the reaction time, to avoid side reactions. For instance, using hydrazine concentrations higher than 2% can lead to the cleavage of peptides at glycine (B1666218) residues and the conversion of arginine to ornithine. peptide.com
The following table outlines the key byproducts and their management:
| Byproduct | Origin | Management Strategy |
| Indazole Derivative | Reaction of the Dde group with hydrazine. sigmaaldrich.com | Monitoring of the reaction progress via UV spectroscopy. sigmaaldrich.compeptide.com Removal by chromatographic purification. |
| Dde-migrated Products | Migration of the Dde group to other free amino groups. nih.govcapes.gov.br | Minimized by using milder bases for Fmoc removal or employing the ivDde group. nih.govcapes.gov.briris-biotech.de Separation from the desired product via chromatography. |
| Products of Premature Deprotection | Partial loss of the Dde group under non-ideal conditions. | Minimized by using the more stable ivDde group, especially in long syntheses. nih.gov Removal of impurities through chromatography. |
Advanced Synthetic Applications of Boc L Lys Dde Oh·dcha in Peptide and Bioconjugate Chemistry
Site-Specific Functionalization of Lysine (B10760008) Residues within Peptides
The key advantage of Boc-L-Lys(Dde)-OH·DCHA lies in the orthogonal nature of its protecting groups. The Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), while the Dde group is stable to these conditions but can be selectively cleaved using hydrazine (B178648). sigmaaldrich-jp.compeptide.com This orthogonality is the foundation for the site-specific functionalization of lysine residues.
On-Resin Derivatization Techniques Following Selective Dde Removal
Solid-phase peptide synthesis (SPPS) provides a robust platform for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. rsc.org When Boc-L-Lys(Dde)-OH·DCHA is incorporated into a peptide sequence during SPPS, the ε-amino group of the lysine residue remains protected by the Dde group. After the desired peptide sequence is assembled, the Dde group can be selectively removed on-resin by treatment with a solution of hydrazine in a solvent like N,N-dimethylformamide (DMF). peptide.comsigmaaldrich.com This unmasks the lysine's ε-amino group, making it available for a wide range of derivatization reactions while the rest of the peptide, including other lysine residues protected with acid-labile groups, remains fully protected.
This on-resin derivatization strategy is highly versatile. The newly exposed amine can be acylated with various carboxylic acids, activated esters, or other acylating agents to introduce a wide array of functionalities. This allows for the site-specific incorporation of:
Fluorophores and Quenchers: For creating fluorescently labeled peptides used in fluorescence resonance energy transfer (FRET) studies and other imaging applications. rsc.orgnih.gov
Biotin (B1667282): For affinity purification and detection applications. nih.gov
Cross-linking agents: To study peptide-protein interactions or to stabilize peptide conformations.
Drug molecules: To create targeted peptide-drug conjugates.
Polyethylene (B3416737) glycol (PEG) chains: To improve the pharmacokinetic properties of therapeutic peptides.
The ability to perform these modifications on the solid support simplifies purification, as excess reagents and byproducts can be easily washed away before cleaving the final, derivatized peptide from the resin.
In Situ Peptide Cyclization Methodologies (e.g., Trifluoroacetic Acid (TFA)-Mediated)
Boc-L-Lys(Dde)-OH·DCHA is also instrumental in the synthesis of cyclic peptides. ed.ac.uk One powerful technique involves an in situ cyclization mediated by trifluoroacetic acid (TFA). nih.gov In this approach, a linear peptide is synthesized on a solid support, incorporating Boc-L-Lys(Dde)-OH at a desired position. After selective removal of the Dde group, the exposed ε-amino group of lysine is coupled to a linker or directly to the N-terminus of the peptide.
A notable example is a method that facilitates simultaneous deprotection, cyclization, and cleavage from the resin in a single step using TFA. nih.gov This process can involve the formation of an amide bond between the lysine side chain and a succinic acid linker at the N-terminus of the peptide, proceeding through a highly reactive succinimide (B58015) intermediate. nih.gov This TFA-mediated in situ cyclization offers an efficient route to macrocyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. ed.ac.uknih.gov
Construction of Complex Peptide Architectures
The orthogonal protection offered by Boc-L-Lys(Dde)-OH·DCHA is a cornerstone for the synthesis of intricate and non-linear peptide structures.
Synthesis of Branched and Dendrimeric Peptides
Branched and dendrimeric peptides, with their unique three-dimensional structures, have garnered significant interest for applications in drug delivery, vaccine development, and materials science. rsc.orgresearchgate.net Boc-L-Lys(Dde)-OH·DCHA serves as a critical building block for creating these architectures.
In the synthesis of branched peptides, the selective deprotection of the Dde group on a lysine residue allows for the initiation of a new peptide chain from the ε-amino group, creating a branch point. sigmaaldrich.com This process can be repeated to generate multiple branches.
For the construction of peptide dendrimers, a divergent approach is often employed. illinois.edusemanticscholar.org Starting from a core molecule, successive generations of amino acids are added. Using orthogonally protected lysine derivatives like Fmoc-Lys(Boc)-OH and Boc-Lys(Dde)-OH allows for controlled, stepwise growth of the dendritic structure. semanticscholar.org For instance, after coupling a Boc-L-Lys(Dde)-OH to the core, the Boc group can be removed to allow for chain elongation at the α-amino position, while the Dde group remains to be selectively removed later for branching at the ε-amino position. This precise control over the synthetic steps is crucial for obtaining well-defined dendrimeric structures. semanticscholar.org
Design and Synthesis of Cyclic Peptides
As mentioned previously, Boc-L-Lys(Dde)-OH·DCHA is a key reagent for synthesizing cyclic peptides. The ability to selectively unmask the lysine side-chain amine on the solid support allows for head-to-tail or side-chain-to-side-chain cyclization. sigmaaldrich-jp.comed.ac.uk The on-resin cyclization strategy is particularly advantageous as it can minimize intermolecular side reactions that can occur in solution-phase cyclizations, leading to higher yields of the desired cyclic monomer. The choice of protecting groups and the cyclization conditions can be tailored to the specific peptide sequence to optimize the reaction. universiteitleiden.nl
Preparation of Multi-Epitopic Peptide Constructs
Multi-epitopic peptides, which contain multiple antigenic determinants (epitopes), are promising candidates for the development of synthetic vaccines and immunotherapies. nih.govresearchgate.net These constructs can be designed to elicit a broad and robust immune response by presenting epitopes for both B cells and T cells (helper and cytotoxic). mdpi.comgoogle.com
The synthesis of such complex molecules often requires the assembly of different peptide fragments or the site-specific attachment of adjuvants or other immunomodulatory moieties. The orthogonal protection strategy afforded by Boc-L-Lys(Dde)-OH·DCHA is invaluable in this context. It allows for the precise and sequential introduction of different epitopes onto a lysine scaffold. For example, one epitope can be attached to the main peptide backbone, while another can be coupled to the lysine side chain after selective Dde removal. This approach enables the creation of well-defined multi-epitopic constructs with controlled orientation and spacing of the epitopes, which is crucial for their immunological activity. nih.gov
Fabrication of Template-Assembled Synthetic Proteins (TASPs)
Template-Assembled Synthetic Proteins (TASPs) are macromolecules designed to mimic the structure and function of natural proteins. nih.gov The TASP concept involves attaching peptide fragments to a molecular scaffold or template, which directs their folding into a predetermined three-dimensional structure. nih.gov This approach circumvents the complexities of natural protein folding. nih.gov
The use of Boc-L-Lys(Dde)-OH·DCHA is instrumental in the synthesis of TASPs. sigmaaldrich.comsigmaaldrich.com By incorporating Lys(Dde) into the peptide sequences, specific points of attachment to the template can be precisely controlled. After the linear peptide chains are synthesized using standard Fmoc-SPPS, the Dde group can be selectively removed on-resin. sigmaaldrich.com This exposes the ε-amino group of the lysine side chain, which can then be covalently linked to a template molecule. This strategy has been successfully employed in the construction of various TASP architectures, including those with multiple peptide loops and defined secondary structures. sigmaaldrich.comnih.gov The ability to create these complex, locked-in tertiary folds is a significant advantage of using orthogonally protected lysine derivatives like Fmoc-Lys(Dde)-OH. nih.govsigmaaldrich.com
| Application | Key Feature of Lys(Dde) | Reference |
| Branched Peptides | Orthogonal protection allows for side-chain elongation. | sigmaaldrich.comsigmaaldrich.com |
| Cyclic Peptides | Selective deprotection enables on-resin cyclization via the side chain. | sigmaaldrich.comsigmaaldrich.com |
| TASP Molecules | Provides specific attachment points for peptide chains to a central template. | sigmaaldrich.comnih.govsigmaaldrich.com |
Integration into Bioconjugation Chemistries
Bioconjugation, the covalent linking of two biomolecules, has become an indispensable tool in chemical biology and drug development. The unique properties of Boc-L-Lys(Dde)-OH·DCHA make it highly suitable for creating precisely modified bioconjugates.
Methodologies for Antibody-Drug Conjugate (ADC) Synthesis
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. nih.gov A critical factor in the efficacy and safety of an ADC is the homogeneity of the final product, including the number of drug molecules attached and their specific location on the antibody. nih.govnih.gov
Site-specific conjugation methods are therefore highly desirable. nih.govnih.gov While traditional methods often involve the random acylation of lysine residues, leading to heterogeneous mixtures, the incorporation of an orthogonally protected lysine, such as one bearing a Dde group, during antibody production would, in principle, allow for the attachment of a drug at a predetermined site. nih.gov After selective deprotection of the Dde group, the exposed lysine side chain can be uniquely modified with a linker-drug molecule. This approach would yield a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which has been shown to improve pharmacokinetics and reduce off-target toxicity. nih.govnih.gov While direct incorporation into antibodies via recombinant methods is complex, the principle of using orthogonal protection on lysine for site-specific modification is a key strategy in the field. nih.gov
| Conjugation Strategy | Advantage of Site-Specific Approach | Relevant Technology |
| Lysine Conjugation | Homogeneous Drug-to-Antibody Ratio (DAR) | Engineered antibodies, Orthogonal protecting groups |
| Cysteine Conjugation (THIOMAB) | Controlled conjugation at engineered cysteine residues | Site-directed mutagenesis |
| Enzymatic Conjugation | Site-specific modification using enzymes like transglutaminase | Engineered glutamine tags |
Applications in Click Chemistry for Macromolecular Conjugation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized the synthesis of complex biomolecules due to its high efficiency, specificity, and biocompatibility. nih.govcpcscientific.com Boc-L-Lys(Dde)-OH·DCHA is a key enabler for integrating click chemistry into peptide synthesis.
To participate in a click reaction, a peptide must be functionalized with either an azide (B81097) or an alkyne group. The orthogonal nature of the Dde protecting group is ideal for this purpose. peptide.com During solid-phase peptide synthesis, a Boc-L-Lys(Dde)-OH building block can be incorporated at the desired position. peptide.com Following the completion of the peptide chain, the Dde group is selectively cleaved on-resin using a mild hydrazine solution. peptide.comsigmaaldrich.com The newly liberated ε-amino group of the lysine is then available for acylation with a reagent containing the desired click handle, such as an azido- or alkyne-containing carboxylic acid. nih.govrsc.org This allows for the precise, site-specific installation of these reactive groups, ready for subsequent conjugation. nih.gov For example, peptides can be functionalized with propargyloxycarbonyl (an alkyne) or azido-containing amino acids at the ε-amino group of a deprotected lysine. nih.gov
A significant advantage of SPAAC is that it proceeds without the need for a copper catalyst, which can be toxic to living cells. cpcscientific.com This makes it particularly suitable for in vivo and in vitro bioconjugation. cpcscientific.com In this methodology, an azide-functionalized peptide, prepared using the Dde strategy, can be reacted with a molecule containing a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.com The inherent ring strain of the cyclooctyne drives the reaction forward, forming a stable triazole linkage. cpcscientific.commedchemexpress.com The ability to synthesize peptides with site-specifically introduced azide groups via Boc-L-Lys(Dde)-OH is therefore crucial for their application in copper-free click reactions. medchemexpress.com
The CuAAC reaction is a highly robust and widely used conjugation method. nih.govcpcscientific.com It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted-1,2,3-triazole. nih.gov Peptides containing either an alkyne or an azide handle, introduced via the Dde-protected lysine, can be readily conjugated to other molecules (e.g., other peptides, oligonucleotides, or small-molecule drugs) bearing the complementary functionality. nih.govnih.gov This on-resin click reaction is highly efficient and allows for the creation of complex peptide-based conjugates with high purity. nih.gov
| Click Chemistry Method | Key Components | Role of Boc-L-Lys(Dde)-OH·DCHA |
| CuAAC | Terminal Alkyne, Azide, Copper(I) Catalyst | Enables site-specific incorporation of alkyne or azide groups into the peptide chain. |
| SPAAC | Strained Cyclooctyne (e.g., DBCO, BCN), Azide | Allows for the creation of azide-functionalized peptides for copper-free conjugation. |
Role in Developing Chemically Modified Peptides and Peptidomimetics
The unique architecture of Boc-L-Lys(Dde)-OH·DCHA, featuring a tert-butyloxycarbonyl (Boc) group on the α-amino group and a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the ε-amino group of the lysine side chain, allows for a two-dimensional orthogonal protection strategy in solid-phase peptide synthesis (SPPS). The dicyclohexylammonium (B1228976) (DCHA) salt form enhances the stability and handling of the compound.
The Boc group is labile to moderately strong acids like trifluoroacetic acid (TFA), while the Dde group is stable to these conditions but can be selectively removed using dilute hydrazine. sigmaaldrich.com This orthogonality is the key to its utility, as it permits the selective deprotection and subsequent modification of the lysine side chain while the peptide backbone and other acid-labile side-chain protecting groups remain intact.
The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy to introduce novel chemical functionalities, probe biological processes, and enhance the pharmacological properties of peptide-based therapeutics. Boc-L-Lys(Dde)-OH·DCHA serves as a key intermediate for the postsynthetic introduction of UAAs at specific sites within a peptide sequence.
The general strategy involves the following steps:
Peptide Synthesis: The peptide is assembled on a solid support using standard Boc-SPPS chemistry. Boc-L-Lys(Dde)-OH·DCHA is incorporated at the desired position in the sequence.
Selective Dde Deprotection: Once the peptide chain is fully assembled, the Dde group on the lysine side chain is selectively removed on-resin using a solution of 2-5% hydrazine in a solvent like N,N-dimethylformamide (DMF). merel.si This treatment exposes the ε-amino group of the lysine residue.
Coupling of the Unnatural Amino Acid: The desired unnatural amino acid, which can possess a wide range of functionalities (e.g., fluorescent tags, cross-linkers, or bioorthogonal handles), is then coupled to the newly liberated amino group using standard peptide coupling reagents.
Cleavage and Deprotection: Finally, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid, typically hydrofluoric acid (HF) or a high concentration of TFA with appropriate scavengers.
This methodology has been successfully employed to introduce a variety of non-proteinogenic residues into peptides. For instance, this strategy can be adapted to create branched peptides where a second peptide chain is grown from the lysine side chain. merel.si While many examples in the literature utilize the analogous Fmoc-Lys(Dde)-OH in Fmoc-SPPS, the chemical principles are directly transferable to the Boc/Bzl strategy.
Table 1: Orthogonal Deprotection Conditions for Lysine Protecting Groups in Boc-SPPS
| Protecting Group | Nα-Protection | Side-Chain (ε) Protection | Reagent for Nα-Deprotection | Reagent for Selective ε-Deprotection | Stability |
| Boc-L-Lys(Dde)-OH | Boc | Dde | Trifluoroacetic Acid (TFA) | 2-5% Hydrazine in DMF | Dde group is stable to TFA; Boc group is stable to hydrazine. |
| Boc-L-Lys(Fmoc)-OH | Boc | Fmoc | Trifluoroacetic Acid (TFA) | 20% Piperidine in DMF | Fmoc group is stable to TFA; Boc group is stable to piperidine. researchgate.net |
| Boc-L-Lys(Z)-OH | Boc | Benzyloxycarbonyl (Z) | Trifluoroacetic Acid (TFA) | H₂/Pd or HBr/AcOH | Z group is stable to TFA but labile to catalytic hydrogenation. medchemexpress.com |
This table provides a comparative overview of commonly used orthogonally protected lysine derivatives in the context of Boc-based solid-phase peptide synthesis.
The development of sophisticated biological probes is essential for studying complex biological systems, from tracking the localization of peptides within cells to elucidating their mechanism of action. Boc-L-Lys(Dde)-OH·DCHA provides a robust platform for the precise, site-specific installation of labels and tags onto peptide sequences.
The strategy for labeling is analogous to that for UAA incorporation. After the synthesis of the peptide chain, the Dde group is selectively removed, and the exposed lysine side-chain amine is reacted with a labeling reagent. This approach ensures that the label is attached only at the intended position, avoiding the heterogeneity that can arise from labeling peptides with multiple reactive sites in solution.
A wide array of labels can be introduced using this method, including:
Fluorophores: For fluorescence microscopy, fluorescence resonance energy transfer (FRET) studies, and flow cytometry. Examples include fluorescein, rhodamine, and coumarin (B35378) derivatives. lifetein.com
Biotin: For affinity purification, immobilization, and detection using streptavidin conjugates. lifetein.com
Photo-crosslinkers: To identify binding partners and map protein-peptide interactions.
Chelating Agents: For the complexation of metal ions for imaging (e.g., MRI contrast agents) or therapeutic applications (e.g., radiopharmaceuticals).
The ability to introduce different labels at specific positions within the same or different peptide molecules opens up possibilities for creating multifunctional probes. For example, a peptide could be synthesized with two different Dde-protected lysines, allowing for the sequential deprotection and labeling with two different fluorophores for advanced FRET-based assays.
Table 2: Examples of Labels Incorporated via Dde-Protected Lysine Chemistry
| Label/Tag | Class | Application | General Incorporation Method |
| Fluorescein isothiocyanate (FITC) | Fluorophore | Fluorescence microscopy, Flow cytometry | Reaction with the deprotected ε-amino group of lysine. |
| Biotin-NHS ester | Affinity Tag | Protein purification, Immunoassays | Acylation of the deprotected ε-amino group of lysine. |
| Dansyl chloride | Fluorophore | FRET studies, Protein binding assays | Sulfonylation of the deprotected ε-amino group of lysine. |
| Azido-carboxylic acid | Bioorthogonal Handle | Click chemistry for further functionalization | Amide bond formation with the deprotected ε-amino group of lysine. |
This table illustrates the diversity of chemical moieties that can be site-specifically introduced into peptides using the Dde-protection strategy.
Methodological Considerations and Challenges in the Research Utilization of Boc L Lys Dde Oh·dcha
Optimization of Reaction Conditions for Maximizing Yield and Selectivity
The successful synthesis of Boc-L-Lys(Dde)-OH·DCHA hinges on the careful optimization of reaction parameters to ensure high yield and selectivity. This involves a nuanced understanding of solvent effects, reagent stoichiometry, and reaction kinetics.
The choice of solvent plays a pivotal role in both the protection of the ε-amino group of lysine (B10760008) with the Dde group and its subsequent deprotection.
For the protection step , which involves the reaction of Boc-L-lysine with a Dde-introducing reagent, solvents must be chosen to facilitate the dissolution of both reactants and to promote the desired reaction. While specific studies on Boc-L-Lys(Dde)-OH·DCHA are not extensively detailed in publicly available literature, general principles for similar reactions suggest that aprotic polar solvents are often employed.
For Dde deprotection , the choice of solvent is critical. The standard method for removing the Dde group is treatment with a solution of hydrazine (B178648), typically 2% in dimethylformamide (DMF) researchgate.netbachem.com. The polarity and nature of the solvent can influence the rate and efficiency of this cleavage. While DMF is a common choice due to its excellent solvating properties for peptides, other solvents like methanol, dichloromethane (B109758) (DCM), or acetonitrile (B52724) may also be considered, particularly in solution-phase synthesis where avoiding DMF might be desirable researchgate.net. However, the efficiency of deprotection in these alternative solvents can vary depending on the specific peptide sequence and the accessibility of the Dde group. In some cases, particularly for solid-phase peptide synthesis (SPPS), aqueous conditions for deprotection are sought to avoid potentially cytotoxic organic solvents, though this presents its own set of challenges researchgate.net.
Optimizing the stoichiometry of the reactants is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. In the synthesis of Boc-L-Lys(Dde)-OH, this involves the careful control of the molar ratio of the Dde-donating reagent to Boc-L-lysine. An excess of the Dde reagent can lead to purification challenges, while an insufficient amount will result in incomplete reaction and lower yields.
The kinetics of the Dde protection reaction are influenced by factors such as temperature, concentration of reactants, and the presence of a catalyst. Understanding these kinetics is essential for determining the optimal reaction time. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is a standard practice to determine the point of maximum conversion.
The kinetics of Dde deprotection with hydrazine in DMF are generally rapid, often completing within minutes researchgate.net. However, the efficiency can be affected by the steric hindrance around the Dde group. For instance, the isovaleryl-substituted Dde (ivDde) is known to be more robust and may require longer reaction times or higher concentrations of hydrazine for complete removal nih.gov.
Strategies for Scalability of Synthetic Procedures
Transitioning the synthesis of Boc-L-Lys(Dde)-OH·DCHA from a laboratory scale to a larger, industrial scale presents several challenges. These include ensuring consistent product quality, managing reaction exotherms, and developing efficient purification methods.
Key strategies for scalability include:
Process Optimization: Thoroughly optimizing reaction conditions, including temperature, concentration, and reaction time, to ensure robust and reproducible outcomes.
Purification Techniques: Moving from chromatographic purification, which can be cumbersome and expensive on a large scale, to crystallization-based purification methods. The dicyclohexylamine (B1670486) (DCHA) salt form of the product facilitates its crystallization and purification.
Solvent Selection: Choosing solvents that are not only effective for the reaction but also safe, environmentally friendly, and easily recoverable.
Advanced Analytical Methodologies for Compound Characterization and Reaction Progress Monitoring
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of Boc-L-Lys(Dde)-OH·DCHA.
HPLC is the primary technique for assessing the purity of Boc-L-Lys(Dde)-OH·DCHA and for monitoring the progress of its synthesis and deprotection reactions.
For purity analysis , reversed-phase HPLC (RP-HPLC) is commonly employed. A typical method would involve a C18 column with a gradient elution system using a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the Dde and Boc groups absorb, for example, around 210-220 nm.
For assessing stereochemical integrity , chiral HPLC is indispensable. Polysaccharide-based chiral stationary phases (CSPs) have proven effective for the enantioseparation of N-Fmoc protected amino acids and can be adapted for Boc-protected derivatives researchgate.net. The choice of the mobile phase, which is often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving good separation of the L- and D-enantiomers.
A summary of typical HPLC conditions for the analysis of related protected amino acids is provided in the table below.
| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Purity (Chiral HPLC) |
| Column | C18, 5 µm | Polysaccharide-based (e.g., Lux Cellulose-2) |
| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile | n-Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 220 nm | UV at 254 nm |
| Temperature | Ambient or controlled (e.g., 30°C) | Ambient or controlled (e.g., 25°C) |
| Reference | researchgate.net |
Compound Names Table
| Abbreviation/Common Name | Full Chemical Name |
| Boc-L-Lys(Dde)-OH·DCHA | Nα-tert-butyloxycarbonyl-Nε-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-lysine dicyclohexylamine salt |
| Boc | tert-butyloxycarbonyl |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |
| DCHA | Dicyclohexylamine |
| DMF | Dimethylformamide |
| DCM | Dichloromethane |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| DBU | 1,8-diazabicyclo[5.4.0]undec-7-ene |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl |
| HPLC | High-Performance Liquid Chromatography |
| RP-HPLC | Reversed-Phase High-Performance Liquid Chromatography |
| CSP | Chiral Stationary Phase |
| TFA | Trifluoroacetic acid |
| TLC | Thin-Layer Chromatography |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Boc-L-Lys(Dde)-OH·DCHA. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the various functional groups within the molecule.
¹H NMR Spectroscopy: A typical ¹H NMR spectrum of Boc-L-Lys(Dde)-OH·DCHA would exhibit characteristic signals corresponding to the protons of the Boc group, the Dde protecting group, the lysine backbone, and the dicyclohexylammonium (B1228976) (DCHA) counter-ion.
A significant challenge in the ¹H NMR analysis of this compound is the potential for signal overlap, particularly in the aliphatic region of the spectrum where the protons of the lysine side chain and the DCHA counter-ion resonate. The use of high-field NMR spectrometers and two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be instrumental in resolving these overlapping signals and unequivocally assigning the proton resonances.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. Key resonances would include those from the carbonyl groups of the Boc, Dde, and carboxylic acid moieties, the quaternary carbon of the Boc group, and the various aliphatic carbons of the lysine, Dde, and DCHA components.
The interpretation of the ¹³C NMR spectrum is generally more straightforward than the ¹H spectrum due to the larger chemical shift dispersion. However, the quaternary carbons, such as the carbonyls and the C(CH₃)₃ of the Boc group, will typically show weaker signals, which may require a higher number of scans to be observed clearly.
Detailed Research Findings:
While specific, publicly available, fully assigned NMR spectra for Boc-L-Lys(Dde)-OH·DCHA are not widespread in peer-reviewed literature, the expected chemical shifts can be inferred from the analysis of its constituent parts and structurally similar compounds.
| Structural Unit | Proton (¹H) Chemical Shift (ppm, approximate) | Carbon (¹³C) Chemical Shift (ppm, approximate) |
| Boc Group | 1.4 (s, 9H, -C(CH₃)₃) | 80 (C(CH₃)₃), 28 (-C(CH₃)₃), 155 (C=O) |
| Lysine Backbone | 4.0 (m, 1H, α-CH), 1.3-1.9 (m, 6H, β,γ,δ-CH₂) | 175 (COOH), 55 (α-CH), 40 (ε-CH₂), 32 (β-CH₂), 29 (δ-CH₂), 23 (γ-CH₂) |
| Dde Group | 2.5 (s, 4H, -CH₂-C=O), 2.3 (s, 3H, =C-CH₃), 1.0 (s, 6H, -C(CH₃)₂) | 198 (C=O), 160 (C=C), 110 (C=C), 50 (-CH₂-), 30 (-C(CH₃)₂), 28 (-CH₃) |
| DCHA | 1.0-2.0 (m, 20H, cyclohexyl), 3.1 (m, 2H, N-CH) | 52 (N-CH), 32, 25, 24 (cyclohexyl CH₂) |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
A notable challenge in the research utilization of Dde-protected amino acids is the potential for Dde group migration, particularly to an unprotected ε-amino group of another lysine residue during peptide synthesis. This side reaction can lead to impurities that are difficult to separate and characterize. NMR spectroscopy can be a powerful tool to detect such impurities by identifying the appearance of new, unexpected signals in the spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a critical analytical technique for confirming the molecular weight of Boc-L-Lys(Dde)-OH·DCHA and for obtaining structural information through the analysis of its fragmentation patterns.
Molecular Weight Determination: Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common soft ionization techniques used for the analysis of this type of compound. In positive ion mode ESI-MS, the compound is expected to be detected as its protonated molecule [M+H]⁺, where M is the free acid form (Boc-L-Lys(Dde)-OH), or as an adduct with sodium [M+Na]⁺. The dicyclohexylammonium salt will dissociate in solution prior to ionization. The theoretical monoisotopic mass of the free acid (C₂₁H₃₄N₂O₆) is 410.2417 g/mol , and its protonated form would have a mass of 411.2495 m/z. The DCHA counter-ion (C₁₂H₂₃N) has a molecular weight of 181.1830 g/mol . The entire salt has a molecular weight of 591.4247 g/mol .
Fragment Analysis: Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern can help to confirm the identity of the protecting groups and the amino acid core.
Expected Fragmentation Patterns:
A major challenge in the MS analysis is the complexity of the fragmentation pattern, which can arise from the multiple labile bonds within the molecule. Common fragmentation pathways include:
Loss of the Boc group: A characteristic loss of 56 Da (-C₄H₈) or 100 Da (-C₅H₈O₂) from the parent ion is a clear indicator of the Boc group.
Cleavage of the Dde group: The Dde group can also fragment, although its fragmentation pattern is more complex than that of the Boc group.
Cleavage along the lysine side chain: Fragmentation can occur at various points along the aliphatic side chain of the lysine residue.
Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids.
Detailed Research Findings:
| Observed Ion (m/z) | Proposed Fragment |
| 411.2 | [M+H]⁺ of Boc-L-Lys(Dde)-OH |
| 355.2 | [M+H - C₄H₈]⁺ (Loss of isobutylene (B52900) from Boc) |
| 311.2 | [M+H - C₅H₈O₂]⁺ (Loss of Boc group) |
| 245.1 | [M+H - Dde group]⁺ (Approximate mass) |
| 182.2 | [DCHA+H]⁺ |
Note: The m/z values are theoretical and may vary slightly in an actual experiment.
The presence of the DCHA salt can sometimes suppress the ionization of the main compound of interest or lead to the formation of adducts, which can complicate the interpretation of the mass spectrum. Therefore, careful sample preparation and optimization of the MS parameters are crucial for obtaining high-quality data.
Broader Academic Research Impact and Future Perspectives
Contributions to Chemical Biology and the Development of Molecular Probes
The ability to selectively deprotect the side chain of a lysine (B10760008) residue within a larger peptide or protein structure is a cornerstone of modern chemical biology. Boc-L-Lys(Dde)-OH DCHA is a key enabler of this strategy, allowing for the site-specific incorporation of various molecular probes. lifetein.com Researchers can synthesize a peptide chain, selectively remove the Dde group, and then attach functionalities such as fluorophores (e.g., FITC, dansyl groups), quenchers for fluorescence resonance energy transfer (FRET) studies, or biotin (B1667282) for affinity purification. lifetein.com This approach ensures the precise positioning of the label, which is crucial for accurate biological studies. lifetein.com
The full orthogonality between the Fmoc and Dde protecting groups, where the Dde group can be removed without affecting the Fmoc group, has been instrumental in the synthesis of complex conjugates like peptide-PNA (peptide nucleic acid) structures. researchgate.net This allows for the stepwise introduction of different molecular entities at specific points in a molecule. researchgate.net
Implications for Materials Science and Nanotechnology Applications
The principles of self-assembly and molecular recognition, often studied in biological systems, are increasingly being applied to materials science and nanotechnology. The ability to create precisely modified peptides, facilitated by reagents like this compound, is critical in this area. These modified peptides can be designed to self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, and hydrogels.
The site-specific modification of peptides allows for the incorporation of functionalities that can direct the self-assembly process or impart specific properties to the resulting material. For example, peptides can be functionalized with moieties that interact with inorganic nanoparticles, leading to the formation of hybrid organic-inorganic materials with unique optical or electronic properties. The synthesis of Multiple Antigen Peptides (MAPs) and lipo-MAPs, used to elicit strong immune responses, also benefits from the orthogonal protection strategy offered by Dde-protected lysine. sigmaaldrich.com
Emerging Trends and Innovations in Peptide Synthesis and Modification
The quest for more efficient and versatile methods for peptide synthesis is a constant driver of innovation in chemistry. The use of orthogonal protecting groups like Dde has been a significant trend. While traditionally removed by hydrazine (B178648), which can have side reactions, newer methods for Dde removal have been developed. sigmaaldrich.compeptide.com For instance, the use of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in NMP has been shown to selectively remove the Dde group in the presence of Fmoc groups, enhancing the orthogonality of the system. researchgate.netpeptide.com
Furthermore, the Dde protecting group has been at the center of strategies to overcome challenges in peptide synthesis, such as the migration of the protecting group between amine functionalities. nih.gov While Dde migration can be a concern under certain conditions, understanding this process has led to the development of optimized deprotection protocols and the introduction of more sterically hindered derivatives like ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) to minimize this side reaction. peptide.comnih.gov
The concept of "inverse solid-phase peptide synthesis" (ISPPS), where the peptide is attached to the resin via an amino group, has also been explored using Dde-functionalized resins. nih.gov This approach allows for the synthesis of peptides with a free C-terminus. nih.gov
Potential for the Discovery and Development of Novel Chemical Methodologies and Reagents
The challenges and opportunities presented by protecting group chemistry continue to inspire the development of new reagents and methodologies. The investigation into the stability and removal of the Dde group has led to a deeper understanding of the reactivity of vinylogous amides. uq.edu.auresearchgate.net This knowledge can be applied to the design of other protecting groups with tailored properties.
The development of novel deprotection strategies for Fmoc and other protecting groups, sometimes in the context of complex molecules containing functionalities sensitive to standard conditions, highlights the ongoing need for a diverse toolbox of chemical methods. nih.gov The principles of orthogonal protection, exemplified by the Boc/Dde combination, are fundamental to the design of complex, multi-step synthetic sequences, not only in peptide chemistry but also in the synthesis of other complex organic molecules and natural products. rsc.org The ability to perform tandem in situ cyclization of peptides, taking advantage of intermediate aspartimide formation, is another advanced application that relies on carefully chosen protecting group strategies. iris-biotech.deiris-biotech.de
Q & A
Basic Research Questions
Q. What are the critical considerations when designing peptide synthesis experiments using Boc-L-Lys(Dde)-OH DCHA to ensure orthogonal protection of amino groups?
- Methodological Answer : Orthogonal protection requires strategic selection of deprotection conditions. The Boc group is removed under acidic conditions (e.g., TFA), while the Dde group is cleaved using hydrazine. To validate orthogonality:
Monitor deprotection steps via HPLC or mass spectrometry (MS) to confirm sequential removal without cross-reactivity .
Use kinetic studies to assess reaction specificity under varying pH and temperature conditions .
Include control experiments with unprotected lysine analogs to detect undesired side reactions .
Q. What analytical techniques are essential for verifying the purity and identity of this compound during synthesis?
- Methodological Answer :
- HPLC : Assess purity by comparing retention times with standards; optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) for resolution .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring absence of byproducts (e.g., incomplete deprotection or oxidation) .
- NMR Spectroscopy : Use H and C NMR to verify structural integrity, focusing on characteristic peaks (e.g., Boc tert-butyl at δ ~1.4 ppm) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) while minimizing side reactions?
- Methodological Answer :
- Activation Reagents : Compare HBTU, HATU, or DIC/Oxyma for coupling efficiency via kinetic studies. HATU often improves yields in sterically hindered residues .
- Solvent Systems : Test DMF, NMP, or DCM/DMF mixtures to reduce aggregation. Additives like HOAt (1-hydroxy-7-azabenzotriazole) enhance activation .
- Monitoring : Use real-time FTIR or ninhydrin tests to detect incomplete couplings. Repeat couplings if <99% efficiency is observed .
- Data Table : Example optimization parameters
| Reagent | Solvent | Temp (°C) | Coupling Efficiency (%) |
|---|---|---|---|
| HATU | DMF | 25 | 98.5 |
| DIC/Oxyma | NMP | 40 | 95.2 |
Q. How should researchers address contradictions in literature regarding the stability of the Dde group under acidic conditions?
- Methodological Answer :
- Controlled Deprotection Studies : Perform comparative deprotection using TFA (0.5–95%), monitoring Dde stability via HPLC. Literature discrepancies may arise from trace hydrazine contaminants or prolonged acid exposure .
- Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability or instrument sensitivity. Report confidence intervals for degradation rates .
- Mitigation Strategies : Pre-treat resins with scavengers (e.g., triisopropylsilane) to minimize acid-induced side reactions .
Q. What experimental strategies can elucidate the impact of this compound on peptide conformational dynamics in structural studies?
- Methodological Answer :
- Circular Dichroism (CD) : Compare spectra of protected vs. deprotected peptides to assess secondary structure perturbations .
- Molecular Dynamics (MD) Simulations : Model steric effects of Boc/Dde groups on lysine side-chain flexibility. Validate with NMR NOE data .
- Thermal Denaturation : Measure melting temperatures () to evaluate stability differences. Use DSC for thermodynamic profiling .
Guidelines for Reproducibility and Data Reporting
- Documentation : Follow IUPAC nomenclature and provide detailed synthetic protocols (e.g., equivalents, reaction times) to enable replication .
- Data Deposition : Share raw HPLC/MS datasets in repositories like Zenodo, adhering to FAIR principles .
- Ethical Analysis : Disclose any conflicts of interest and cite primary literature to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
